molecular formula C23H19ClF3NO6S B2994250 Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate CAS No. 338407-15-1

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate

Cat. No.: B2994250
CAS No.: 338407-15-1
M. Wt: 529.91
InChI Key: MOXPSCKMSAMLKJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate is a synthetic organic compound characterized by a complex structure integrating pyridine, phenylsulfonyl, and propanoate moieties. The compound’s synthesis likely involves multi-step reactions, including esterification and nucleophilic substitution, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

ethyl 2-[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO6S/c1-3-32-22(29)14(2)33-19-10-9-16(12-20(19)35(30,31)17-7-5-4-6-8-17)34-21-18(24)11-15(13-28-21)23(25,26)27/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXPSCKMSAMLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial production methods

Industrial production scales up the laboratory synthesis processes using advanced technologies like continuous flow reactors, automated control systems, and high-throughput screening. These methods focus on optimizing reaction conditions to maximize the yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Common reagents and conditions used in these reactions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can range from mild to harsh conditions involving different solvents, temperatures, and catalysts.

Major products formed from these reactions

The major products formed depend on the type of reaction. For instance, oxidation might yield more oxidized derivatives, reduction could produce corresponding alcohols, and substitution might introduce various functional groups to the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate exerts its effects is often linked to its ability to interact with specific molecular targets. These interactions can alter biochemical pathways, leading to various biological effects. The detailed mechanism involves binding to proteins, enzymes, or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties, synthesis, and applications:

Methyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate

  • Structural Differences: Replaces the ethyl ester group with a methyl ester and lacks the phenylsulfonyl substituent at the 2-position of the phenoxy ring.
  • Synthesis: Prepared via coupling of 2-(4-hydroxyphenoxy)propionic acid methyl ester with 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in the presence of sodium carbonate .

2-Ethoxyethyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate (Haloxyfop Ethoxyethyl Ester)

  • Structural Differences : Features an ethoxyethyl ester group instead of ethyl and lacks the phenylsulfonyl moiety.
  • Application: Classified as a herbicide (haloxyfop derivative), indicating the pyridinyl-phenoxy-propanoate backbone’s role in disrupting plant lipid biosynthesis .
  • Key Insight : The ethoxyethyl chain likely enhances solubility and systemic transport in plants compared to shorter-chain esters.

Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate

  • Structural Differences: Substitutes the pyridinyl-phenoxy core with a chloro-fluorophenyl group and isoxazole ring.
  • Molecular Formula: C₁₄H₁₃ClFNO₃; molar mass 297.71 g/mol .
  • Relevance: Highlights the versatility of esterified propanoate frameworks in accommodating diverse aryl and heteroaryl groups for tailored bioactivity.

Ethyl 3-(4-Fluorophenyl)-2-[1-(2,4,6-Trichlorophenyl)-1H-Pyrazol-5-yl]Propanoate

  • Structural Differences: Incorporates a trichlorophenyl-pyrazole system instead of the pyridinyl-phenoxy motif.
  • Molecular Formula : C₂₀H₁₆Cl₃FN₂O₂; molar mass 444.71 g/mol .
  • Implications : Demonstrates the role of halogenation in enhancing binding affinity to biological targets, such as enzymes or receptors.

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Application/Notes
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate 3-Chloro-5-(trifluoromethyl)pyridinyl, phenylsulfonyl Not explicitly provided Hypothesized herbicide or pharmaceutical agent
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate Methyl ester, pyridinyl Not provided Intermediate for agrochemical synthesis
Haloxyfop ethoxyethyl ester Ethoxyethyl ester, pyridinyl Not provided Commercial herbicide
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Chloro-fluorophenyl, isoxazole C₁₄H₁₃ClFNO₃ 297.71 Structural analog for drug design

Biological Activity

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate is a complex organic compound with significant potential in biological applications. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following molecular formula: C17H16ClF3N2O4SC_{17}H_{16}ClF_3N_2O_4S. It features a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity by modifying the electronic properties of the molecule.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in specific cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : The compound appears to influence ROS levels within cells, which is critical for inducing apoptosis in cancer cells .
  • Gene Expression Regulation : Studies have suggested that it may alter the expression of genes associated with cell survival and proliferation, particularly in cancer models .
  • Enzyme Interaction : It has been shown to interact with key metabolic enzymes, potentially leading to altered metabolic states in treated cells .

Case Studies

A selection of case studies highlights the compound's biological activity:

  • Study on Breast Cancer Cells : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis (e.g., elevated levels of cleaved caspases) .
StudyCell LineConcentrationEffect
1MCF-750 µMInduced apoptosis, reduced viability
2E. coliVariableAntimicrobial activity observed
  • Antimicrobial Efficacy : Another study demonstrated that the compound exhibited antibacterial activity against several strains of E. coli, with an IC50 value indicating effective inhibition at low concentrations .

Research Findings

Recent research findings emphasize the potential therapeutic applications of this compound:

  • In Vitro Studies : Various assays have confirmed its ability to induce cell cycle arrest and apoptosis in cancer cells.
  • In Vivo Studies : Animal models have shown promising results regarding tumor size reduction when treated with this compound.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound appears to enhance overall efficacy.

Q & A

Basic: What are the key synthetic routes for Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves sequential coupling of the pyridinyloxy and phenylsulfonyl groups to a phenoxypropanoate backbone. Key steps include:

  • Esterification: Use of ethyl 2-(4-hydroxyphenoxy)propanoate as a precursor, followed by sulfonation at the 2-position using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • Pyridinyloxy Coupling: Nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinol and the activated phenoxy intermediate (e.g., using K₂CO₃ as a base in DMF at 80°C) .
  • Optimization: Yield improvements can be achieved by controlling reaction time (24–48 hours) and temperature (60–80°C), with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How does the phenylsulfonyl group influence herbicidal activity and ACCase inhibition compared to parent compounds like haloxyfop?

Methodological Answer:
The phenylsulfonyl group enhances target binding and metabolic stability:

  • ACCase Inhibition: Perform in vitro enzyme assays using ACCase isolated from grass weeds. Compare IC₅₀ values of the target compound with haloxyfop (parent compound lacking sulfonyl) to quantify enhanced inhibition .
  • Lipophilicity: Measure logP values to assess increased membrane permeability due to the sulfonyl group, correlating with foliar absorption efficiency .
  • Resistance Studies: Test against ACCase-resistant weeds (e.g., Lolium rigidum) to evaluate cross-resistance profiles. Molecular docking simulations can predict interactions with mutant ACCase isoforms .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridinyloxy protons at δ 8.2–8.5 ppm, sulfonyl group via deshielded aromatic protons) .
    • 19F NMR: Verify trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of ethyl group at m/z [M−45]⁺) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: What in vitro models are suitable for assessing metabolic stability and environmental persistence?

Methodological Answer:

  • Hepatic Microsomal Assays: Incubate the compound with rat liver microsomes (NADPH-regenerating system) to measure half-life (t₁/₂) and identify metabolites (e.g., ester hydrolysis to the carboxylic acid derivative) via LC-MS/MS .
  • Soil Degradation Studies: Conduct aerobic soil metabolism tests (OECD 307 guidelines) under controlled pH and moisture. Monitor degradation products (e.g., sulfonic acid derivatives) using UPLC-QTOF .
  • Aquatic Toxicity: Evaluate photodegradation in water (EPA Guideline 1617) under UV light, with GC-MS analysis of trifluoromethyl-containing byproducts .

Data Contradiction: How can conflicting reports on efficacy against resistant weeds be resolved experimentally?

Methodological Answer:

  • Dose-Response Assays: Compare resistance ratios (RR) across geographically distinct weed populations. Use whole-plant bioassays with varying concentrations (0.1–10 μM) to determine ED₅₀ values .
  • Gene Sequencing: Amplify ACCase genes from resistant biotypes to identify mutations (e.g., Ile-1781-Leu). Correlate mutation presence with reduced efficacy via in planta complementation assays .
  • Synergist Studies: Co-apply cytochrome P450 inhibitors (e.g., malathion) to determine metabolic resistance contributions. A >2-fold reduction in ED₅₀ indicates detoxification pathways .

Advanced: How can computational methods (e.g., QSAR) guide the design of derivatives with improved activity?

Methodological Answer:

  • Descriptor Selection: Calculate electronic (HOMO/LUMO), steric (molar volume), and hydrophobic (logP) parameters for QSAR modeling .
  • Docking Simulations: Use AutoDock Vina to predict binding affinities to ACCase (PDB: 1USO). Prioritize derivatives with stronger hydrogen bonds to Thr-1728 and hydrophobic interactions with the aliphatic chain .
  • Validation: Synthesize top-ranked derivatives and test in enzyme inhibition assays. Compare predicted vs. experimental IC₅₀ to refine the model .

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